molecular formula C10H10FNO2 B12883390 5-((2-Fluorophenyl)methyl)-2-oxazolidinone CAS No. 62826-16-8

5-((2-Fluorophenyl)methyl)-2-oxazolidinone

Cat. No.: B12883390
CAS No.: 62826-16-8
M. Wt: 195.19 g/mol
InChI Key: GDFIUBIBYWCBDK-UHFFFAOYSA-N
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Description

5-(2-Fluorobenzyl)oxazolidin-2-one is a heterocyclic compound that belongs to the class of oxazolidinones It is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms, with a fluorobenzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorobenzyl)oxazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 2-fluorobenzylamine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxazolidinone ring. The reaction typically requires the presence of a base, such as triethylamine, and is carried out under reflux conditions .

Another method involves the use of N-substituted glycidylcarbamates, which undergo intramolecular cyclization in the presence of a catalyst like triazabicyclodecene. This method allows for the formation of oxazolidin-2-one derivatives with high stereoselectivity .

Industrial Production Methods

Industrial production of 5-(2-Fluorobenzyl)oxazolidin-2-one often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorobenzyl)oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce amine derivatives .

Scientific Research Applications

5-(2-Fluorobenzyl)oxazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Fluorobenzyl)oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby inhibiting bacterial growth . The exact molecular pathways and targets may vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Fluorobenzyl)oxazolidin-2-one is unique due to the presence of the fluorobenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potency and selectivity compared to other oxazolidinone derivatives .

Properties

CAS No.

62826-16-8

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

5-[(2-fluorophenyl)methyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H10FNO2/c11-9-4-2-1-3-7(9)5-8-6-12-10(13)14-8/h1-4,8H,5-6H2,(H,12,13)

InChI Key

GDFIUBIBYWCBDK-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1)CC2=CC=CC=C2F

Origin of Product

United States

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